Comparative Solubility Profile for Downstream Processing
The aqueous solubility of 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol is calculated to be 1.7 g/L at 25 °C [1]. This value represents a significant difference when compared to a simpler core analog, 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4), which is described as 'slightly soluble' and miscible with ethanol [2]. The addition of the para-aminophenyl group in the target compound reduces its aqueous solubility by approximately an order of magnitude relative to the ethanol-pyrazole core, while still providing sufficient solubility for many organic reactions. This specific solubility value is a critical, quantifiable parameter for designing purification steps, liquid-liquid extractions, and formulating stock solutions for biological assays.
| Evidence Dimension | Aqueous Solubility at 25 °C |
|---|---|
| Target Compound Data | 1.7 g/L (calculated) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4) - 'Slightly soluble' (qualitative description) |
| Quantified Difference | Approximately one order of magnitude reduction in solubility compared to the pyrazole-ethanol core; precise quantification not possible due to qualitative comparator data. |
| Conditions | Calculated property at 25 °C; comparator description from vendor documentation. |
Why This Matters
Precise knowledge of a compound's solubility is non-negotiable for process chemists and biologists to ensure successful dissolution, reliable reaction kinetics, and accurate dose-response curves, thereby reducing experimental failure rates and optimizing resource allocation.
- [1] ChemBlink. 4-(4-氨基苯基)-1H-吡唑-1-乙醇[CAS# 1211594-59-0]. Product page with calculated solubility of 1.7 g/L at 25°C. View Source
- [2] ChemTradeHub. What are the physical and chemical properties of 2-(1H-pyrazol-1-yl)ethanol (CAS: 6314-23-4)? View Source
